molecular formula C16H10ClN3O B5189554 N-(2-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

N-(2-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B5189554
M. Wt: 295.72 g/mol
InChI Key: BKLWZOAJNOZBBR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1benzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorophenylamine and a benzofuran derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities. The choice of reagents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Uniqueness

N-(2-chlorophenyl)-1benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuro-pyrimidine core structure differentiates it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O/c17-11-6-2-3-7-12(11)20-16-15-14(18-9-19-16)10-5-1-4-8-13(10)21-15/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLWZOAJNOZBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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